2-Tert-butyl-3-fluorobenzoic acid
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Overview
Description
2-Tert-butyl-3-fluorobenzoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a tert-butyl group and the hydrogen atom at the third position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-fluorobenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the direct fluorination of 2-tert-butylbenzoic acid using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile and requires the presence of a base to neutralize the hydrogen fluoride generated during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the tert-butyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the carboxylic acid group.
Major Products
Substitution: Products include amides, thioethers, and other substituted benzoic acids.
Oxidation: Products include tert-butyl alcohol and tert-butyl ketone derivatives.
Reduction: Products include benzyl alcohol and benzaldehyde derivatives.
Scientific Research Applications
2-Tert-butyl-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylbenzoic acid: Lacks the fluorine atom, which affects its reactivity and applications.
3-Fluorobenzoic acid: Lacks the tert-butyl group, resulting in different chemical properties and uses.
2-Tert-butyl-4-fluorobenzoic acid: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Tert-butyl-3-fluorobenzoic acid is unique due to the combined presence of the tert-butyl and fluorine substituents, which impart distinct chemical properties and potential applications. The tert-butyl group provides steric hindrance, while the fluorine atom enhances the compound’s stability and reactivity.
Properties
IUPAC Name |
2-tert-butyl-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)9-7(10(13)14)5-4-6-8(9)12/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMPESLWWOJLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369777-27-4 |
Source
|
Record name | 2-tert-butyl-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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